![molecular formula C12H12ClNO2 B2829977 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168969-06-8](/img/structure/B2829977.png)
4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the reaction of indole derivatives with suitable reagents to form the spiro linkage. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro linkage can then be introduced through various cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of spirocyclic compounds. These methods often utilize flow reactors and ultrasonic irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can convert the spiro linkage to more stable structures.
Substitution: Halogen substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxindole and indoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyridines]
- Spiro[indoline-3,4’-pyridinones]
- Spiro[indole-pyrrolo-succinimides]
Uniqueness
4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spiro linkage and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and functionalization potential .
Biological Activity
The compound 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one is a member of the spirocyclic indole derivatives, which have gained attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing particularly on its antimicrobial and anticancer activities.
Chemical Structure and Synthesis
The structure of this compound features a spiro linkage between an indole moiety and a lactam ring. This unique architecture is believed to contribute to its biological activity. The synthesis typically involves the condensation of indole derivatives with appropriate reagents under controlled conditions to yield the desired spiro compound.
Antimicrobial Activity
Recent studies have demonstrated that spiro-indole compounds exhibit significant antimicrobial properties. For instance, research has shown that related spiro compounds display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Spiro-Indole Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.5 μg/mL |
E. coli | 1.0 μg/mL | |
C. albicans | 0.8 μg/mL |
These findings indicate that the introduction of halogen substituents, such as chlorine at the fourth position, enhances antimicrobial efficacy compared to non-substituted analogs .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been observed that the compound inhibits cell proliferation effectively in several models, including breast cancer (MCF7) and lung cancer (A549) cell lines.
Table 2: Anticancer Activity of Spiro-Indole Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF7 | 5.0 |
A549 | 6.5 |
The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest, suggesting that these compounds may act as potential chemotherapeutic agents .
Case Studies
- Study on Antimicrobial Effects : A series of spiro-indole derivatives were synthesized and tested for their antimicrobial properties against a panel of bacteria and fungi. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .
- Anticancer Evaluation : In a recent investigation, spiro-indole derivatives were assessed for their ability to inhibit tumor growth in vitro. The results indicated that the presence of a chlorine atom significantly increased antiproliferative effects against MCF7 cells, with IC50 values comparable to established chemotherapeutics .
Properties
IUPAC Name |
4-chlorospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWGBVCIEAWDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC=C3Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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